molecular formula C19H24BN3O3 B12337663 1-(Pyridin-2-ylmethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

1-(Pyridin-2-ylmethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B12337663
M. Wt: 353.2 g/mol
InChI Key: CQXSGHLJYBKGCW-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylmethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring, a urea linkage, and a boronate ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-ylmethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves multiple steps:

    Formation of the Pyridin-2-ylmethyl Intermediate: This step involves the alkylation of pyridine with a suitable alkyl halide.

    Synthesis of the Boronate Ester Intermediate: The boronate ester is synthesized by reacting phenylboronic acid with a diol, such as pinacol, under dehydrating conditions.

    Coupling Reaction: The final step involves coupling the pyridin-2-ylmethyl intermediate with the boronate ester intermediate using a urea linkage. This is typically achieved through a condensation reaction under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylmethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the boronate ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.

Scientific Research Applications

1-(Pyridin-2-ylmethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in catalysis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-2-ylmethyl)-3-phenylurea: Lacks the boronate ester group, making it less versatile in certain chemical reactions.

    3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea: Lacks the pyridin-2-ylmethyl group, affecting its binding affinity and biological activity.

Uniqueness

1-(Pyridin-2-ylmethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is unique due to the presence of both the pyridin-2-ylmethyl group and the boronate ester group

Properties

Molecular Formula

C19H24BN3O3

Molecular Weight

353.2 g/mol

IUPAC Name

1-(pyridin-2-ylmethyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

InChI

InChI=1S/C19H24BN3O3/c1-18(2)19(3,4)26-20(25-18)14-8-10-15(11-9-14)23-17(24)22-13-16-7-5-6-12-21-16/h5-12H,13H2,1-4H3,(H2,22,23,24)

InChI Key

CQXSGHLJYBKGCW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCC3=CC=CC=N3

Origin of Product

United States

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